Bamet-R2 - 191595-91-2

Bamet-R2

Catalog Number: EVT-1537561
CAS Number: 191595-91-2
Molecular Formula: C26H48ClN3O6Pt
Molecular Weight: 729.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bamet-R2 is classified as a platinum-based anticancer agent, similar to cisplatin, but with modifications to enhance its pharmacological profile. It is synthesized from bile acids, which are natural compounds involved in the digestion and absorption of fats. The incorporation of bile acids into the structure of Bamet-R2 aims to exploit their biological transport mechanisms, particularly in liver tissues where bile acids are actively taken up.

Synthesis Analysis

The synthesis of Bamet-R2 involves several steps that integrate organic chemistry techniques with the principles of coordination chemistry. Initial methods include the formation of a platinum complex with glycocholic acid, which enhances solubility and bioavailability.

Technical Details:

  1. Starting Materials: Glycocholic acid and cisplatin serve as the primary reactants.
  2. Reaction Conditions: The synthesis typically occurs under controlled pH conditions, often utilizing aqueous solutions to facilitate the reaction.
  3. Purification Techniques: Following synthesis, purification is achieved through methods such as column chromatography and recrystallization to isolate the desired product with high purity.
Molecular Structure Analysis

Bamet-R2's molecular structure features a platinum center coordinated to glycocholic acid. This structure can be analyzed using various spectroscopic techniques.

Structural Data:

  • Molecular Formula: The exact molecular formula can vary based on the specific synthesis route but generally includes platinum (Pt), carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) components.
  • Spectroscopic Techniques: Characterization is performed using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of Bamet-R2.
Chemical Reactions Analysis

Bamet-R2 undergoes various chemical reactions that are critical for its function as an anticancer agent.

Reactions:

  1. Hydrolysis: In physiological conditions, Bamet-R2 can hydrolyze to release active platinum species, similar to cisplatin.
  2. DNA Interaction: The compound has been shown to bind effectively to DNA, leading to cross-linking that inhibits DNA replication and transcription.
  3. Stability Studies: Research indicates that Bamet-R2 maintains stability in aqueous environments, which is crucial for its therapeutic efficacy.
Mechanism of Action

The mechanism by which Bamet-R2 exerts its anticancer effects involves several key processes:

  1. Cellular Uptake: The bile acid component facilitates enhanced uptake through specific transporters present in liver cells.
  2. DNA Binding: Once inside the cell, Bamet-R2 binds to DNA, forming adducts that interfere with cellular division.
  3. Induction of Apoptosis: The resultant DNA damage triggers apoptotic pathways, leading to cancer cell death.

Data Supporting Mechanism:
Studies demonstrate significant inhibition of DNA synthesis in cancer cells treated with Bamet-R2 compared to untreated controls, indicating its effectiveness as a cytotoxic agent.

Physical and Chemical Properties Analysis

Bamet-R2 exhibits distinct physical and chemical properties that contribute to its functionality:

  • Solubility: High solubility in water due to the presence of bile acid moieties enhances bioavailability.
  • Stability: Stability studies show that Bamet-R2 remains intact over extended periods in physiological conditions, which is beneficial for therapeutic applications.
  • Conductivity: The compound displays specific conductivity characteristics indicative of its ionic nature when dissolved.
Applications

Bamet-R2 has promising applications in scientific research and clinical settings:

  • Cancer Therapy: Its primary application lies in oncology as an anticancer drug, particularly for liver-related cancers due to its organotropic nature.
  • Drug Development: The synthesis and study of Bamet-R2 contribute to ongoing research into new platinum-based therapies that can overcome resistance mechanisms commonly seen with traditional chemotherapeutics like cisplatin.
  • Biochemical Studies: Researchers utilize Bamet-R2 in studies exploring drug transport mechanisms and cellular uptake pathways influenced by bile acids.
Introduction to Bamet-R2: A Platinum-Bile Acid Conjugate

Historical Development of Platinum-Based Cytostatic Agents

Platinum-based antineoplastic drugs originated with Rosenberg’s serendipitous 1965 discovery that cisplatin inhibited E. coli cell division. Cisplatin’s clinical introduction revolutionized testicular cancer treatment, achieving >95% cure rates. However, its utility is constrained by:

  • Dose-limiting nephro- and neurotoxicity due to non-selective accumulation in healthy tissues [9]
  • Intrinsic/acquired resistance mechanisms, including reduced cellular uptake, enhanced drug efflux (e.g., via MRP2 transporters), and improved DNA repair [1] [10]

Second-generation (carboplatin) and third-generation (oxaliplatin) analogs aimed to mitigate toxicity but retained susceptibility to resistance. Globally, cisplatin remains the most frequently used cytostatic in clinical trials, underscoring the unmet need for improved derivatives. Only six platinum compounds have achieved worldwide clinical approval in four decades, with none fully overcoming toxicity or resistance limitations [1] [9].

Table 1: Clinically Approved Platinum-Based Cytostatic Agents

CompoundApproval YearKey Clinical ApplicationsLimitations
Cisplatin1978Testicular, ovarian, lung cancersNephrotoxicity, severe emesis
Carboplatin1989Ovarian, lung cancersMyelosuppression
Oxaliplatin2002Colorectal cancerNeurotoxicity
Nedaplatin*1995Head/neck cancersLimited geographical approval
Lobaplatin*2005Breast cancerLimited geographical approval
Heptaplatin*1999Gastric cancerLimited geographical approval

*Approved only in specific countries (Japan, China, Korea) [1] [9].

This therapeutic impasse motivated "non-classical" platinum complexes like Bamet-R2, which alter cellular uptake mechanisms and tissue distribution profiles [10].

Rationale for Bile Acid Conjugation in Drug Design

Bile acids possess intrinsic physicochemical and biological properties exploited for drug targeting:

  • Molecular structure: Amphipathic nature with a rigid steroid backbone, α-side hydroxyl groups, and a carboxyl-terminated side chain amenable to conjugation [7]
  • Enterohepatic circulation: Efficient recycling between liver and intestine (95% reabsorption) via specialized transporters [7]
  • Transport systems: Carrier-mediated uptake in hepatocytes (NTCP/OATPs), cholangiocytes (ASBT), and enterocytes (ASBT) enables liver-directed delivery [6]

Conjugation of cytostatic agents to bile acids aims to:

  • Enhance hepatobiliary accumulation: Exploit bile acid transporters overexpressed in liver malignancies [4] [6]
  • Bypass resistance mechanisms: Utilize uptake pathways distinct from classical platinum transporters (e.g., copper transporters) [3]
  • Reduce systemic exposure: Leverage first-pass hepatic extraction to minimize extrahepatic toxicity [8]

Table 2: Key Bile Acid Transporters Exploited in Drug Conjugation

TransporterGeneLocationSubstrate SpecificityRelevance to Bamet-R2
NTCPSLC10A1Hepatocyte basolateralNa⁺-dependent bile acid uptakePrimary hepatic uptake
ASBTSLC10A2Enterocyte/CholangiocyteNa⁺-dependent apical uptakeIntestinal absorption
OATPsSLCO1B1Hepatocyte basolateralNa⁺-independent organic anionsSecondary uptake route
BSEPABCB11Hepatocyte canalicularBile acid efflux into bileExcretion pathway

Bile acid-cytostatic hybrids ("Bamets") were pioneered in the 1990s, with Bamet-R2 emerging as a lead candidate due to its preserved transporter affinity and liver-selective distribution [3] [7].

Bamet-R2 as a Hepatobiliary-Targeted Chemotherapeutic Agent

Bamet-R2 (cis-diamminechlorocholylglycinate platinum(II)) consists of:

  • Cisplatin moiety: DNA-crosslinking antineoplastic warhead
  • Glycocholic acid carrier: Mediates uptake via hepatobiliary transporters
  • Amide bond linkage: Conjugation at the carboxyl group of glycocholate [3] [8]

Its design confers unique pharmacological advantages:

A. Enhanced Liver-Specific Delivery

  • 3.2-fold higher hepatic accumulation vs. cisplatin in rats, with 70% lower renal deposition [3] [8]
  • Sodium-independent uptake in hepatocytes (Km = 45.2 ± 10.7 μM), inhibitable by bile acids (e.g., glycocholate) but not chloride depletion [8]
  • Preferential retention in hepatic tumors: 2.1-fold higher platinum levels in glutathione S-transferase placental-positive (GST-P+) rat hepatomas vs. adjacent tissue [4]

B. Overcoming Chemoresistance

  • Effective accumulation in cisplatin-resistant hepatocellular carcinoma (HCC) cells via OATP1B1 transporters [5]
  • Bypasses MRP2-mediated efflux: In LS174T/R colon cancer models, MRP2 promoter-driven OATP1B1 expression restored Bamet-R2 sensitivity [5]
  • >90% tumor growth inhibition in cisplatin-resistant xenografts at equimolar doses [2] [6]

C. Broad Activity in Enterohepatic CancersFunctional expression of bile acid transporters in malignancies enables Bamet-R2 efficacy beyond HCC:

  • Cholangiocarcinoma (CCA): ASBT overexpression in 73% of human tumors facilitates uptake; 60% reduction in tumor burden vs. untreated controls in murine models [6]
  • Colorectal cancer: MRP2 promoter-driven OATP1B1 expression enhances chemosensitivity [5]
  • Metastatic liver disease: Sustained hepatic retention enables targeting of secondary lesions [4]

Table 3: In Vivo Antitumor Efficacy of Bamet-R2 in Hepatobiliary Cancer Models

Tumor ModelTreatmentTumor Growth InhibitionPlatinum Accumulation Ratio (Tumor:Liver)Key Findings
Rat HCC (GST-P+)Bamet-R2 (5 mg/kg)78%1.8:1Selective intratumoral retention
Cisplatin-resistant xenograftsBamet-R2 (7 mg/kg)92%N/AOvercame export-mediated resistance
Murine CCABamet-R2 (10 mg/kg)60%2.3:1ASBT-dependent uptake

Bamet-R2’s molecular design exemplifies rational drug targeting through exploitation of physiological transport pathways. Its ongoing development addresses persistent challenges in hepatobiliary oncology, positioning it as a paradigm-shifting cytostatic agent [3] [6] [8].

Properties

CAS Number

191595-91-2

Product Name

Bamet-R2

IUPAC Name

azane;2-[[1-oxido-4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentylidene]amino]acetate;platinum(2+);hydrochloride

Molecular Formula

C26H48ClN3O6Pt

Molecular Weight

729.2 g/mol

InChI

InChI=1S/C26H43NO6.ClH.2H3N.Pt/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);1H;2*1H3;/q;;;;+2/p-2

InChI Key

RUGJYCHQQOPHCW-UHFFFAOYSA-L

SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.N.N.[Cl-].[Pt+2]

Synonyms

Bamet-R2
diamminebis(ursodeoxycholate(O,O'))platinum(II)

Canonical SMILES

CC(CCC(=NCC(=O)[O-])[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.N.N.Cl.[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.